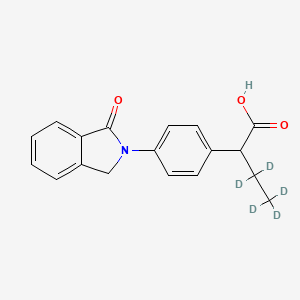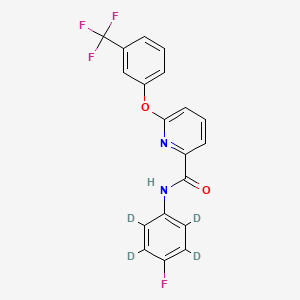
Epicoprostanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epicoprostanol-d5 is a deuterium-labeled derivative of epicoprostanol. Epicoprostanol is a compound found in adipocere, which is a waxy substance formed during the decomposition of body fat in moist environments. The deuterium labeling in this compound is used to trace and study the compound’s behavior in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epicoprostanol-d5 is synthesized by the reduction of coprostanone using lithium aluminum deuteride. The reaction involves the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
Epicoprostanol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Epicoprostanol-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the fate of sterols in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of sterol-based drugs.
Industry: Applied in the development of new materials and chemical processes involving sterols.
Wirkmechanismus
The mechanism of action of epicoprostanol-d5 involves its incorporation into biological systems where it mimics the behavior of natural epicoprostanol. The deuterium labeling allows for the tracking of the compound through various metabolic pathways. This compound interacts with enzymes and receptors involved in sterol metabolism, providing insights into the molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coprostanol: A similar sterol found in feces, produced by the reduction of cholesterol.
Cholestanol: Another sterol with a similar structure, found in various tissues.
Epicholestanol: A stereoisomer of cholestanol with different spatial arrangement of atoms.
Uniqueness
Epicoprostanol-d5 is unique due to its deuterium labeling, which provides a distinct advantage in tracing and studying the compound in various scientific applications. The isotopic labeling allows for precise tracking and quantification, making it a valuable tool in research.
Eigenschaften
Molekularformel |
C27H48O |
|---|---|
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI-Schlüssel |
QYIXCDOBOSTCEI-AQNUQCFSSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


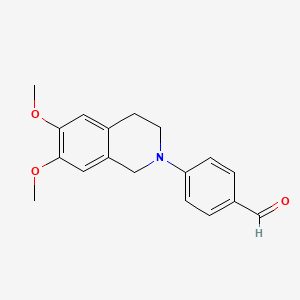
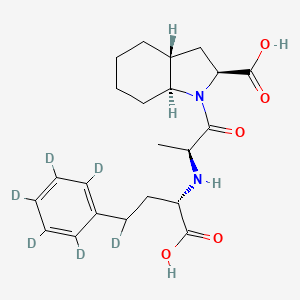

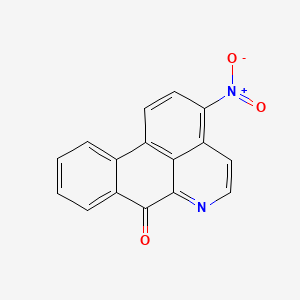
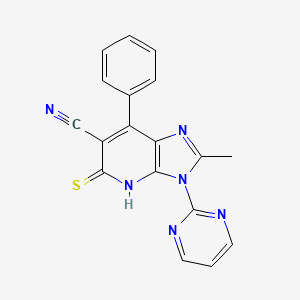
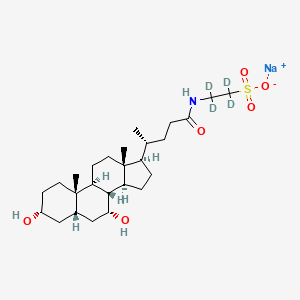
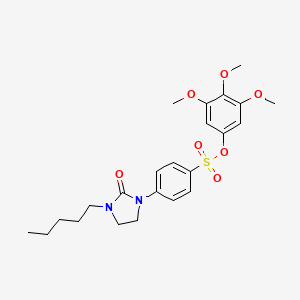


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
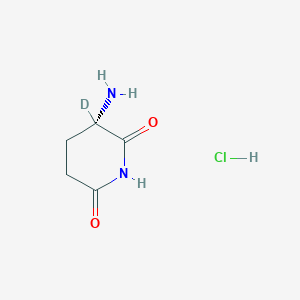
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
